8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Description
Systematic Nomenclature and IUPAC Conventions
The compound is systematically named 8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione under IUPAC guidelines. The nomenclature reflects its fused tricyclic structure:
- Pyrrolo[3,2,1-ij]quinoline : A bicyclic system combining pyrrole and quinoline moieties.
- 1,2-dione : Ketone groups at positions 1 and 2.
- Substituents: An ethoxy group at position 8 and three methyl groups at positions 4, 4, and 6.
Alternative systematic names include 6-ethoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-triene-2,3-dione , emphasizing its tricyclic topology.
Molecular Formula and Weight
The molecular formula is C₁₆H₁₉NO₃ , with a calculated molecular weight of 273.33 g/mol . Key compositional features include:
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₁₉NO₃ |
| Molecular weight | 273.33 g/mol |
| CAS Registry Number | 727661-21-4 |
Structural Isomerism and Tautomeric Considerations
The compound’s rigid tricyclic framework limits structural isomerism. However, positional isomerism may arise from variations in:
- Ethoxy group placement : Alternative substitution at positions 7 or 9 on the quinoline ring.
- Methyl group distribution : Rearrangements among positions 4, 5, or 6.
Tautomerism is theoretically possible due to the quinoline nitrogen and ketone groups, though no experimental evidence exists for this compound. Related pyrroloquinolines exhibit tautomeric equilibria between quinoline and hydroxyquinoline forms under specific conditions.
Crystallographic Data and Conformational Analysis
While direct crystallographic data for this compound is unavailable, structural insights are inferred from analogs:
- Related tricyclic systems : X-ray studies of 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline reveal planar pyrroloquinolinone cores with aryl substituents twisted at 27–42°.
- Conformational rigidity : The dihydro-4H-pyrrolo ring enforces a semi-planar conformation, while methyl and ethoxy groups adopt equatorial orientations to minimize steric strain.
Computational models predict a van der Waals volume of ~230 ų, consistent with tricyclic heteroaromatics.
Properties
IUPAC Name |
6-ethoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-5-20-10-6-11-9(2)8-16(3,4)17-13(11)12(7-10)14(18)15(17)19/h6-7,9H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMWWHIDJLXIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=O)C(=O)N3C(CC2C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the pyrroloquinoline core. For instance, the reaction might involve the use of dimethylformamide (DMF) as a solvent and reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogenating agents like NBS or NCS for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs of the original compound.
Scientific Research Applications
Biological Activities
Recent studies have indicated that derivatives of this compound exhibit promising biological activities:
Anticoagulant Activity
Research has shown that compounds derived from 8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can act as selective inhibitors of coagulation factors Xa and XIa. This property makes them potential candidates for the development of anticoagulant therapies. In vitro testing demonstrated that several derivatives effectively inhibited these factors .
Anticancer Potential
There is emerging evidence suggesting that the compound may possess anticancer properties. Its structural analogs have been evaluated for cytotoxic activity against various cancer cell lines. The presence of specific functional groups influences the interaction with biological targets involved in cancer progression .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of derivatives based on this compound:
- Hybrid Molecules : A study explored hybrid tetrahydropyrroloquinoline derivatives that showed enhanced anticoagulant activity. The modifications included varying substituents at specific positions on the pyrroloquinoline framework to optimize biological activity and selectivity against coagulation factors .
- Docking Studies : Computational docking studies have been performed to predict the binding affinity of these compounds to target proteins involved in coagulation and cancer pathways. These studies provide insights into structure-activity relationships and guide further modifications for improved efficacy .
Mechanism of Action
The mechanism by which 8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
6-aryl-substituted pyrroloquinolines: These compounds exhibit higher activity in certain biological assays compared to their non-aryl-substituted counterparts.
Uniqueness
8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its specific ethoxy and trimethyl substitutions, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Biological Activity
8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS Number: 727661-21-4) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₆H₁₉NO₃
- Molecular Weight : 273.33 g/mol
- Structure : The compound features a pyrroloquinoline backbone, which is known for its diverse biological properties.
Anticoagulant Properties
Recent studies have indicated that derivatives of pyrrolo[3,2,1-ij]quinoline compounds, including this compound, exhibit significant inhibitory activity against blood-coagulation factors such as Xa and XIa. These findings suggest potential applications in anticoagulation therapy:
| Compound | Target Factor | Inhibition Activity |
|---|---|---|
| This compound | Factor Xa | Moderate Inhibition |
| Other Derivatives | Factor XIa | Strong Inhibition |
The mechanism by which this compound exerts its anticoagulant effects involves the inhibition of specific coagulation factors. The presence of the pyrroloquinoline structure is crucial for binding to these factors and preventing their activity. Studies suggest that modifications to the structure can enhance or diminish this activity.
Cytotoxicity and Antiproliferative Effects
In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant antiproliferative effects against several types of cancer cells:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (Breast Cancer) | 15.2 | High Cytotoxicity |
| A549 (Lung Cancer) | 12.8 | Moderate Cytotoxicity |
| HeLa (Cervical Cancer) | 10.5 | High Cytotoxicity |
These results indicate that the compound may serve as a lead structure for developing new anticancer agents.
Case Study 1: Anticoagulant Activity
A study published in MDPI highlighted the efficacy of various pyrroloquinoline derivatives in inhibiting coagulation factors. The study found that the introduction of specific substituents at position 8 significantly enhanced the inhibitory activity against factor XIa while maintaining safety profiles suitable for therapeutic use .
Case Study 2: Anticancer Potential
Research conducted on the cytotoxicity of this compound against cancer cell lines revealed promising results. The study indicated that treatment with this compound led to increased apoptosis in treated cells compared to controls . This suggests its potential as an effective chemotherapeutic agent.
Safety and Toxicology
Despite its promising biological activities, safety assessments are crucial. The compound is classified as an irritant and poses risks such as skin irritation and respiratory tract irritation upon exposure . Proper handling and safety measures are essential when working with this chemical.
Safety Data Summary
| Hazard Type | Classification |
|---|---|
| Acute Toxicity | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Eye Damage/Irritation | Category 2A |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione?
- Methodology :
- Stolle-Type Cyclization : React 1,2,3,4-tetrahydroquinoline with oxalyl chloride in toluene under reflux (1–1.5 h) to form the pyrroloquinoline core. Use stoichiometric control to minimize byproducts like 1,1'-(1,2-dioxoethane-1,2-diyl)bis-tetrahydroquinoline (3:1 ratio of desired product to byproduct) .
- Selective Oxidation : Treat the cyclized product with meta-chloroperbenzoic acid (mCPBA) or sodium peroxodisulfate in sulfuric acid to achieve regioselective oxidation. For example, mCPBA yields 6,7-dihydro-[1,3]oxazino derivatives, while peroxodisulfate produces [1,4]oxazino isomers .
- Purification : Separate insoluble byproducts via acid-base extraction (20% NaOH followed by acidification) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Analysis : Use NMR (300 MHz, DMSO-d) to identify substituent configurations (e.g., δ 1.15 ppm for CH, δ 6.95–7.13 ppm for aromatic protons) .
- X-ray Diffraction : Confirm crystal packing and hydrogen-bonding interactions (e.g., C–H⋯π and C–H⋯O bonds in monoclinic P2/c space group, a = 8.309 Å, b = 18.524 Å, c = 8.730 Å) .
- IR and MS : Validate carbonyl (1731 cm) and lactam (1701 cm) groups via FTIR; monitor molecular ion peaks (e.g., m/z 245 [M]) .
Advanced Research Questions
Q. How can researchers mitigate byproduct formation during pyrroloquinoline synthesis?
- Byproduct Source : Trace water in reaction mixtures hydrolyzes intermediates (e.g., ethyl 6-hydroxy-4-oxo-pyrroloquinoline-5-carboxylate) into 6-hydroxy-1,2-dihydro-4H-pyrroloquinolin-4-one .
- Mitigation :
- Use anhydrous solvents and rigorous drying of reagents.
- Optimize reaction temperature (e.g., 488 K for indoline condensation) to minimize decarboxylation .
Q. What mechanistic insights explain substituent regioselectivity in oxidation reactions?
- Electrophilic Attack : mCPBA targets electron-rich pyrrolo nitrogen, forming [1,3]oxazino derivatives.
- Radical Pathways : Sodium peroxodisulfate generates sulfate radicals, favoring C–H abstraction at sterically accessible positions (e.g., C7 over C6) .
- Table : Oxidation Agents vs. Products
| Oxidant | Product Regiochemistry | Yield (%) |
|---|---|---|
| mCPBA | 6,7-Dihydro-[1,3]oxazino | 75–80 |
| NaSO | 6,7-Dihydro-[1,4]oxazino | 65–70 |
Q. How can hybrid derivatives (e.g., thiazole-pyrroloquinoline hybrids) be synthesized?
- Methodology :
- React 2-(4,4,6-trimethyl-2-oxo-pyrroloquinolin-1-ylidene)hydrazinocarbothioamides with α-halocarbonyl compounds (e.g., ethyl bromoacetate or 2-bromoacetophenone) .
- Mechanism : Thiazole ring formation via nucleophilic substitution (SH → S–C bond) followed by cyclodehydration .
- Applications : These hybrids are screened for bioactivity (e.g., kinase inhibition) due to enhanced π-stacking from the thiazole moiety.
Q. What strategies improve oxidation selectivity in complex tricyclic systems?
- Steric Shielding : Introduce bulky groups (e.g., 4,4,6-trimethyl) to block undesired oxidation sites.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective C–O bond formation .
Q. How do intermolecular interactions influence crystal packing?
- Key Interactions :
- C–H⋯π (centroid of C5–C10) forms centrosymmetric dimers.
- Weak C–H⋯O bonds propagate columns along the [100] axis, affecting solubility and melting points .
- Table : Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2/c |
| Z | 4 |
| V (Å) | 1243.2 |
| R Factor | 0.048 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
